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Compound of Interest

Compound Name: 2-(N-Boc-Amino)-3-methylpyridine

Cat. No.: B148655 Get Quote

Introduction: Strategic Value of the 2-Amino-3-
methylpyridine Scaffold
In the landscape of modern drug discovery, the 2-aminopyridine moiety is a celebrated

pharmacophore, recognized for its ability to form critical hydrogen bond interactions with

protein targets, particularly in kinase hinge regions.[1][2] The strategic placement of a methyl

group at the 3-position, as seen in 2-(N-Boc-Amino)-3-methylpyridine, offers medicinal

chemists a nuanced tool for optimizing potency, selectivity, and pharmacokinetic properties.

The methyl group can provide beneficial steric interactions, enhance metabolic stability, or

improve ligand efficiency by occupying small hydrophobic pockets within a binding site.

The incorporation of the tert-butyloxycarbonyl (Boc) protecting group is a deliberate choice,

rendering the otherwise reactive 2-amino group temporarily inert. This allows for selective

functionalization at other positions of the pyridine ring, most commonly through palladium-

catalyzed cross-coupling reactions.[3] Once the desired scaffold is constructed, the Boc group

can be cleanly removed under acidic conditions, revealing the primary amine for further

diversification or to serve as a key pharmacophoric element.[4][5] This building block, therefore,

represents a convergence of a privileged core structure with a robust protecting group strategy,

enabling the efficient synthesis of complex, biologically active molecules.[6][7]
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A clear understanding of the physical properties and stability of a building block is paramount

for reproducible and safe experimentation.

Property Value Source

Chemical Name
tert-butyl (3-methylpyridin-2-

yl)carbamate
N/A

CAS Number 138343-75-6 [8]

Molecular Formula C₁₁H₁₆N₂O₂ N/A

Molecular Weight 208.26 g/mol [8]

Appearance White to off-white solid N/A

Purity ≥97% [8]

Storage and Handling:

Store in a cool, dry, well-ventilated area away from incompatible substances.

Keep container tightly closed. For long-term storage, refrigeration is recommended.

The compound is generally stable, but the Boc group is sensitive to strong acids.[9]

Handle with standard personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Core Application: Palladium-Catalyzed Cross-
Coupling Reactions
The true utility of 2-(N-Boc-Amino)-3-methylpyridine shines in its application as a substrate in

palladium-catalyzed reactions. The Boc-protected amino group allows the pyridine nitrogen to

engage the palladium catalyst without poisoning it, facilitating high-yield transformations. The

primary challenge often lies in functionalizing the pyridine ring first, typically by introducing a

halide at the 4, 5, or 6-position, which then serves as the handle for cross-coupling.

The following diagram illustrates the general synthetic strategy:
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Caption: General workflow for utilizing 2-(N-Boc-Amino)-3-methylpyridine.
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Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, essential for

constructing the biaryl scaffolds prevalent in many kinase inhibitors.[10]

Reaction Principle: A palladium catalyst facilitates the coupling of an organoboron species

(e.g., arylboronic acid) with an organohalide (e.g., 5-bromo-2-(N-Boc-amino)-3-
methylpyridine). The base is crucial for the transmetalation step in the catalytic cycle.[11]

Detailed Protocol: Synthesis of tert-butyl (3-methyl-5-phenylpyridin-2-yl)carbamate

Materials:

5-Bromo-2-(N-Boc-amino)-3-methylpyridine (1.0 mmol, 1.0 equiv.)

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

1,4-Dioxane (8 mL) and Water (2 mL)

Procedure:

1. To an oven-dried Schlenk flask, add 5-bromo-2-(N-Boc-amino)-3-methylpyridine,

phenylboronic acid, and K₃PO₄.

2. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

3. Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

4. Add the degassed 1,4-dioxane and water via syringe.

5. Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours.

6. Monitor reaction progress by TLC or LC-MS until the starting bromide is consumed.

Work-up and Purification:
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1. Cool the reaction mixture to room temperature.

2. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

3. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

4. Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl

acetate in hexanes) to yield the desired product.

Scientist's Insight: The choice of Pd(PPh₃)₄ is a reliable starting point for many Suzuki

couplings of pyridines.[10] If yields are low, screening other catalyst systems, such as those

employing SPhos or XPhos ligands with a Pd₂(dba)₃ precursor, can be effective, especially for

more challenging substrates.[12] The use of a phosphate base like K₃PO₄ is often superior to

carbonate bases for heteroaryl couplings.

Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the

synthesis of complex diarylamines or aryl-alkylamines.[13][14]

Reaction Principle: This palladium-catalyzed cross-coupling reaction joins an aryl halide with an

amine in the presence of a base and a specialized phosphine ligand.[15] The ligand is critical

for facilitating the reductive elimination step that forms the C-N bond.[13]

Detailed Protocol: Synthesis of tert-butyl (5-(diethylamino)-3-methylpyridin-2-yl)carbamate

Materials:

5-Bromo-2-(N-Boc-amino)-3-methylpyridine (1.0 mmol, 1.0 equiv.)

Diethylamine (1.5 mmol, 1.5 equiv.)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
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Anhydrous Toluene (10 mL)

Procedure:

1. In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

2. Remove the tube from the glovebox, add 5-bromo-2-(N-Boc-amino)-3-methylpyridine.

3. Evacuate and backfill the tube with an inert gas three times.

4. Add anhydrous toluene followed by diethylamine via syringe.

5. Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

6. Monitor reaction progress by LC-MS.

Work-up and Purification:

1. Cool the reaction to room temperature.

2. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

3. Dilute with ethyl acetate (30 mL) and separate the layers.

4. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

5. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

6. Purify by flash column chromatography.

Scientist's Insight: The selection of a bulky, electron-rich phosphine ligand like XPhos is crucial

for coupling with heteroaryl chlorides and bromides.[16] NaOtBu is a strong, non-nucleophilic

base ideal for this transformation; however, it is highly moisture-sensitive and must be handled

under inert conditions.

Final Step: Boc-Deprotection
The final and critical step in this synthetic sequence is the removal of the Boc protecting group

to unveil the 2-amino functionality. This is reliably achieved under acidic conditions.[17]
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Caption: Boc-deprotection workflow.

Detailed Protocol: Acid-Catalyzed Deprotection

Materials:

Boc-protected pyridine derivative (1.0 mmol, 1.0 equiv.)

Trifluoroacetic acid (TFA) (10-20 equiv.)

Dichloromethane (DCM) (0.1-0.2 M solution)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

1. Dissolve the Boc-protected compound in DCM in a round-bottom flask at room

temperature.

2. Slowly add TFA to the stirred solution. Gas evolution (CO₂) is expected.[4]

3. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the

starting material is consumed.

Work-up:

1. Concentrate the reaction mixture under reduced pressure to remove excess TFA and

DCM.

2. Re-dissolve the residue in ethyl acetate or DCM.
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3. Carefully add saturated NaHCO₃ solution portion-wise until gas evolution ceases and the

pH of the aqueous layer is basic (>8).

4. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

5. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to

yield the free amine.

Scientist's Insight: This protocol yields the free amine. If the amine salt is desired, the reaction

can be worked up by simply evaporating the solvent and TFA. Alternatively, using a solution of

4M HCl in 1,4-dioxane will precipitate the hydrochloride salt, which can often be isolated by

simple filtration.[5] This is particularly useful if the free amine is unstable or difficult to handle.

Case Study: Application in Kinase Inhibitor
Synthesis
The 2-amino-3-methylpyridine scaffold is a key component in numerous kinase inhibitors. For

instance, in the development of inhibitors for Vaccinia-Related Kinases (VRK1/VRK2), this core

is used to establish crucial hydrogen bonds with the kinase hinge region.[2] A synthetic route

might involve a Suzuki-Miyaura coupling to install a substituted aryl group at the 5-position of a

2-(Boc-amino)-3-methylpyridine core, followed by Boc-deprotection to yield the final active

compound. This strategy highlights the building block's role in rapidly accessing analogues for

structure-activity relationship (SAR) studies.[2]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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